molecular formula C7H12N4O2 B13080259 1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13080259
M. Wt: 184.20 g/mol
InChI Key: AHSVMWVSQCZLNW-UHFFFAOYSA-N
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Description

1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that features a triazole ring substituted with a dioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1,4-dioxane with a suitable triazole precursor. One common method involves the use of hydrazine derivatives and 1,4-dioxane under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron sulfate and Selectfluor, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted products.

Scientific Research Applications

1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The dioxane moiety may enhance the compound’s solubility and bioavailability, facilitating its effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxan-2-ylmethyl-methyl-amine hydrochloride
  • 4-(Hydroxymethyl)-1,3-dioxolan-2-one
  • Benzpyrimoxan

Uniqueness

1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its combination of a triazole ring and a dioxane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

1-(1,4-dioxan-2-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H12N4O2/c8-7-9-5-11(10-7)3-6-4-12-1-2-13-6/h5-6H,1-4H2,(H2,8,10)

InChI Key

AHSVMWVSQCZLNW-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)CN2C=NC(=N2)N

Origin of Product

United States

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